3,4-Dichloro-2-nitrobenzaldehyde
Overview
Description
3,4-Dichloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO31. It is used in various chemical reactions as a reagent1.
Synthesis Analysis
The synthesis of 3,4-Dichloro-2-nitrobenzaldehyde is not explicitly mentioned in the search results. However, similar compounds are often synthesized through nitration of the corresponding benzaldehyde2.Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-nitrobenzaldehyde consists of a benzene ring substituted with two chlorine atoms, a nitro group, and an aldehyde group1. The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.
Chemical Reactions Analysis
The specific chemical reactions involving 3,4-Dichloro-2-nitrobenzaldehyde are not detailed in the search results. However, it’s known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic aromatic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-2-nitrobenzaldehyde are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 220.01 g/mol1.Scientific Research Applications
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Antibacterial Activity
- Field : Microbiology
- Application : Semicarbazone ligand was prepared by condensing 3-nitropenzaldehyde with semicarbazide hydrochloride in a 1:1 molar ratio in an ethanolic medium. This ligand was used to synthesize metal complexes of copper (II) and nickel (II) in a 1:2 molar ratio using ethanol as a solvent .
- Method : The compounds were characterized and their structure elucidated based on molar conductance and UV and IR spectral studies .
- Results : The prepared compounds showed a vital effect against both types of bacteria gram positive (Staphylococcus-aurous) and gram negative (Escherichia-coli) .
-
Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 3-nitrobenzaldehyde, are used in the agrochemical and pharmaceutical industries .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Halogen Bonding
- Field : Organic Chemistry
- Application : A set of 4,4-dichloro-1,2-diazabutadienes derived from 3-nitrobenzaldehyde was prepared .
- Method : The compounds were prepared by the copper catalyzed reaction of the corresponding hydrazones with CCl4 .
- Results : The specific results or outcomes of this application are not detailed in the source .
-
Reduction of Nitroarenes
- Field : Organic Chemistry
- Application : The importance of aryl amines as raw materials for various applications has spurred extensive research in developing economic processes for the reduction of nitroarenes .
- Method : The different methods are classified based on the source of hydrogen utilized during reduction and the mechanism involved in the reduction process .
- Results : Ethyl-4-nitrocinnamate was reduced with 79% selectivity, 4-chloronitrobenzene with 95%, 4-nitrobenzaldehyde with 94% and 3-nitropyridine with >99% .
-
Synthesis of Thiazole-based Schiff Base Derivatives
- Field : Medicinal Chemistry
- Application : Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
- Method : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
- Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities .
- Synthesis of Organic Compounds for Medicinal Applications
- Field : Medicinal Chemistry
- Application : The design and synthesis of organic compounds for medicinal applications is an important area of medicinal chemistry. When the organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities. The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .
Safety And Hazards
The safety and hazards associated with 3,4-Dichloro-2-nitrobenzaldehyde are not detailed in the search results. However, similar compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation456.
Future Directions
The future directions for the use of 3,4-Dichloro-2-nitrobenzaldehyde are not specified in the search results. However, it is known that the compound can be used for pharmaceutical testing7.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
3,4-dichloro-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWUNYMGFNDSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-nitrobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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